molecular formula C17H22N2O4 B3002959 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide CAS No. 921518-21-0

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide

Cat. No. B3002959
CAS RN: 921518-21-0
M. Wt: 318.373
InChI Key: VEKJEFFLMNJDMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, involves a multi-step process starting from o-phenylenediamine. This process includes the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is a key intermediate in the synthesis of these compounds. The synthesis yields a variety of compounds with good to excellent yields, indicating a robust and efficient synthetic route .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been thoroughly investigated using spectroscopic methods and X-ray diffraction. Additionally, Density Functional Theory (DFT) studies, including the B3LYP/6-31 G(d, p) method, have been employed to calculate the molecular structure, which showed good agreement with the experimental data. The charge distribution across different atomic sites was computed using the natural bond orbital (NBO) method, providing insight into the electronic properties of the molecules .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving the compound "N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide", the synthesis of related oxazepine derivatives suggests that these compounds can be modified through various chemical reactions. The cyclization reactions, as mentioned in the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, indicate the potential for creating diverse derivatives with different substituents, which could also be applicable to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized using spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. These techniques provide detailed information about the molecular structure and the nature of chemical bonds within the compound. The X-ray crystallographic data further confirm the molecular geometry and offer insights into the solid-state structure. The study of nonlinear optical (NLO) properties through computational hyperpolarizability studies reveals that some of these compounds, particularly Compound 9 from the first paper, have promising applications in NLO technologies .

Bioactivity Analysis

The bioactivity of related compounds, specifically 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been evaluated in vitro using the MTT method against various cancer cell lines. Some of these compounds have shown significant antiproliferative activities, particularly against PC3 cells, with IC(50) values ranging from 0.2 to 1.8 µM. This suggests that the compound of interest may also possess bioactive properties that could be explored for potential therapeutic applications .

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2)10-23-14-9-11(6-7-12(14)19(3)16(17)21)18-15(20)13-5-4-8-22-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJEFFLMNJDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCO3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide

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